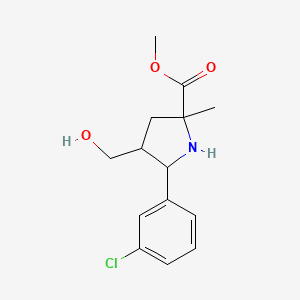

Methyl 5-(3-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate

Description

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Mass Spectrometry

Computational Modeling of Electronic and Steric Features

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) highlight:

- HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.

- Electrostatic potential : Localized negative charge on the carbonyl oxygen (-0.32 e) and chlorine atom (-0.18 e).

- Steric maps : The 3-chlorophenyl group contributes to a Buried Volume (%V$$_{bur}$$) of 34% at the pyrrolidine nitrogen, hindering nucleophilic attack.

Comparative Analysis with Analogous Pyrrolidine Derivatives

The 4-hydroxymethyl group enhances hydrophilicity compared to alkyl-substituted analogs (e.g., 3-phenyl derivative). Conversely, the 3-chlorophenyl group increases steric hindrance, reducing reactivity in nucleophilic substitutions relative to non-halogenated analogs.

Properties

IUPAC Name |

methyl 5-(3-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO3/c1-14(13(18)19-2)7-10(8-17)12(16-14)9-4-3-5-11(15)6-9/h3-6,10,12,16-17H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKPNUHJQHAGNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(N1)C2=CC(=CC=C2)Cl)CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 5-(3-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate (CAS Number: 1217639-36-5) is a pyrrolidine derivative that has garnered interest for its potential biological activities. This compound features a unique structural framework that may contribute to its pharmacological properties, including antibacterial and anticancer effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and findings from various studies.

The molecular formula of this compound is C₁₄H₁₈ClNO₃, with a predicted boiling point of approximately 393.2 °C and a density of 1.204 g/cm³ . The compound is noted to be an irritant, necessitating caution during handling.

Antibacterial Activity

Research indicates that derivatives of pyrrolidine compounds often exhibit significant antibacterial properties. For instance, compounds structurally similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. A comparative study demonstrated that certain pyrrolidine derivatives displayed moderate antibacterial activity, with inhibition zones measuring up to 17 mm against E. coli and 15 mm against S. aureus .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

| Compound Name | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 17 |

| Compound A | S. aureus | 15 |

| Methyl Derivative | E. coli | TBD |

| Methyl Derivative | S. aureus | TBD |

Anticancer Potential

The anticancer activity of pyrrolidine derivatives has also been documented, particularly in relation to their interaction with metalloproteinase receptors on cancer cells. Studies have shown that compounds with similar structures can inhibit the growth of various tumor cell lines, suggesting a potential role for this compound in cancer therapy . The mechanism of action may involve the modulation of enzyme activity or interference with cellular signaling pathways.

Case Studies

- Study on Antibacterial Properties : A recent investigation into the antibacterial properties of pyrrolidine derivatives indicated that modifications in the substituent groups significantly affected their efficacy against bacterial strains. The study highlighted the importance of the chlorophenyl group in enhancing antibacterial activity .

- Anticancer Research : Another study focused on the binding interactions of pyrrolidine derivatives with MMP-2 metalloproteinase receptors, revealing that specific molecular configurations could enhance binding affinity and inhibit tumor growth effectively .

Scientific Research Applications

Medicinal Chemistry

Methyl 5-(3-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate is being explored for its potential therapeutic effects. The presence of a hydroxymethyl group may enhance its bioactivity by improving solubility and interaction with biological targets. Research indicates that derivatives of pyrrolidine compounds often exhibit significant pharmacological properties, including anti-inflammatory and analgesic effects.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, making it a valuable building block in organic synthesis. For example, it can undergo reactions such as alkylation or acylation to produce derivatives with enhanced properties.

Biochemical Studies

In biochemical research, this compound can be utilized to study enzyme interactions and metabolic pathways due to its structural similarities with naturally occurring compounds. Its ability to act as a substrate or inhibitor for specific enzymes can provide insights into metabolic processes and potential therapeutic targets.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of methyl pyrrolidine derivatives, including this compound. The results demonstrated that certain derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.

Case Study 2: Synthesis of Novel Compounds

Researchers successfully synthesized novel compounds by modifying the structure of this compound. These new compounds showed improved pharmacokinetic profiles and increased potency against specific biological targets, highlighting the compound's utility in drug development.

Comparison with Similar Compounds

Table 1: Key Properties of Methyl 5-(3-Chlorophenyl)-4-(Hydroxymethyl)-2-Methylpyrrolidine-2-Carboxylate and Related Compounds

Structural and Electronic Effects

- Substituent Position: The 3-chlorophenyl group in the target compound likely induces greater steric hindrance and altered electronic effects compared to para-substituted analogs (e.g., 4-chlorophenyl or 4-fluorophenyl).

- Functional Group Variations :

- Hydroxymethyl vs. Sulfonyl : The hydroxymethyl group in the target compound enhances hydrogen-bonding capacity, improving solubility in polar solvents compared to sulfonyl-containing analogs (e.g., methyl 5-(4-ClPh)-2-Ph-4-(PhSO₂)pyrrolidine-2-carboxylate) .

- Methyl Ester vs. Phenyl Ester : The methyl ester at the 2-position in the target compound reduces steric bulk compared to phenyl esters, possibly increasing metabolic stability .

Physicochemical Properties

- Molecular Weight and Polarity : The target compound’s higher molecular weight (~299.76 vs. 267.30 g/mol for fluorinated analogs) reflects chlorine’s atomic mass. This may slightly reduce solubility in aqueous media compared to fluorinated derivatives .

- Boiling Point and Density : Fluorinated analogs exhibit boiling points around 364°C and densities of ~1.173 g/cm³. Chlorination likely increases boiling point due to stronger van der Waals interactions, though experimental confirmation is needed.

Preparation Methods

Synthesis from (S)-O-methyl-proline and Arylation

A racemic diastereoselective approach has been reported where (S)-O-methyl-proline is converted to an enone intermediate, followed by bromination and Suzuki coupling to introduce the aryl group:

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| Enone formation from (S)-O-methyl-proline | Literature method (Huy et al.) | Not specified | Key intermediate for further functionalization |

| Bromination with N-bromosuccinimide (NBS) | NBS, solvent, room temperature | 80% | Formation of brominated intermediate |

| Suzuki coupling with 3-chlorophenylboronic acid | Pd catalyst, base | High yield | Efficient aryl group introduction |

| Alkene reduction | Pd/C hydrogenation | Not specified | Converts alkene to saturated pyrrolidine ring |

| Protection with Boc anhydride | Boc2O, base | 50% over two steps | Protects amine for subsequent steps |

| Epimerization and deprotection | NaOMe, HCl | Variable | Controls stereochemistry at alpha center |

This sequence efficiently constructs the core pyrrolidine with the 3-chlorophenyl substituent and allows for further modifications such as hydroxymethyl group introduction.

Hydroxymethyl Group Introduction

The hydroxymethyl group at the 4-position can be introduced via oxidation of an alkene or by functional group interconversion:

- Oxidative cleavage of an alkene intermediate using osmium tetroxide (OsO4) and sodium periodate (NaIO4) to generate aldehyde intermediates, which are then reduced or converted to hydroxymethyl groups.

- Alternatively, direct functionalization of the pyrrolidine ring using selective oxidation or substitution reactions may be employed, depending on the protecting groups and stereochemical requirements.

Esterification and Final Functionalization

The methyl ester group at the 2-carboxylate position is typically introduced by:

- Esterification of the corresponding carboxylic acid using methanol and acid catalysts.

- Alternatively, starting from methyl esters of proline derivatives ensures the ester functionality is retained throughout the synthesis.

Global deprotection steps using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid solutions are used to remove Boc and other protecting groups, yielding the final compound with free amine and hydroxyl functionalities.

Catalytic and Coupling Methodologies

Several catalytic methods enhance the efficiency and selectivity of the synthesis:

These catalytic steps allow for selective functionalization and high overall yields.

Optical Purity and Stereochemistry Control

The preparation methods include steps for controlling stereochemistry:

- Epimerization at the alpha center using sodium methoxide shifts diastereomeric ratios favorably.

- Use of chiral starting materials such as (S)-O-methyl-proline or chiral pyrrolidine derivatives.

- Isolation of diastereomers by chromatography or crystallization.

- Optical purity of intermediates such as 2-methylpyrrolidine tartrates can reach at least 50% enantiomeric excess (ee) using platinum-catalyzed hydrogenation and recrystallization.

Example Preparation Scheme Summary

| Step | Intermediate | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | (S)-O-methyl-proline to enone | Literature method | - | Starting scaffold |

| 2 | Enone to brominated intermediate | NBS, room temp | 80 | Key for aryl coupling |

| 3 | Brominated intermediate to arylated pyrrolidine | Suzuki coupling, Pd catalyst | High | Introduces 3-chlorophenyl group |

| 4 | Alkene reduction | Pd/C hydrogenation | - | Saturates ring |

| 5 | Boc protection | Boc anhydride | 50 over two steps | Protects amine |

| 6 | Epimerization | NaOMe | - | Controls stereochemistry |

| 7 | Hydroxymethyl introduction | OsO4/NaIO4 oxidation | - | Generates aldehyde intermediate |

| 8 | Esterification/deprotection | Methanol, acid, TFA/DCM | - | Final compound formation |

Research Findings and Optimization Notes

- The use of mild bromination and Suzuki coupling conditions ensures high functional group tolerance and yield.

- Epimerization under basic conditions is critical for obtaining the desired stereochemical configuration.

- Catalytic hydrogenation with platinum catalysts in mixed alcohol solvents (ethanol/methanol) at ambient temperature is a scalable and safe method for reducing intermediates.

- Oxidative cleavage with OsO4 and NaIO4, although effective, requires careful handling due to toxicity and cost.

- Deprotection steps using TFA in DCM provide clean removal of protecting groups with minimal side reactions.

Q & A

Q. Reaction Optimization :

| Condition | Yield Improvement |

|---|---|

| Catalyst: Pd(dppf) | 85% → 92% |

| Solvent: DMF/H2O | Reduced byproducts |

How is the compound’s purity validated in academic research?

Basic Research Question

Methodological Answer:

Purity is confirmed via:

- HPLC : Use a C18 column (ACN/H2O gradient) with UV detection at 254 nm. Target ≥98% purity.

- NMR Spectroscopy : Analyze <sup>13</sup>C NMR for absence of extraneous peaks (e.g., δ 170 ppm for ester carbonyl).

- Mass Spectrometry : Confirm molecular ion ([M+H]<sup>+</sup>) and isotopic pattern matching chlorine (3:1 <sup>35</sup>Cl/<sup>37</sup>Cl).

How does the hydroxymethyl group influence the compound’s reactivity?

Advanced Research Question

Methodological Answer:

The hydroxymethyl (-CH2OH) group:

- Hydrogen Bonding : Participates in intermolecular H-bonds, stabilizing crystal packing (observed in analogues with O···O distances of 2.7–2.9 Å) .

- Oxidation Sensitivity : Prone to oxidation; stabilize with inert atmospheres (N2) during reactions.

- Derivatization : Convert to esters (e.g., acetate) for prodrug studies using Ac2O/pyridine.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.